molecular formula C10H13BrN2Si B1283692 5-溴-3-((三甲基硅基)乙炔基)吡啶-2-胺 CAS No. 905966-34-9

5-溴-3-((三甲基硅基)乙炔基)吡啶-2-胺

货号 B1283692
CAS 编号: 905966-34-9
分子量: 269.21 g/mol
InChI 键: XWDKTCNJXFYEOM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine" is not directly mentioned in the provided papers. However, the papers discuss related brominated pyridine derivatives, which can offer insights into the chemical behavior and properties that might be expected for the compound . The first paper describes the synthesis of a complex tripod ligand that includes a bromopyridyl substituent, which is relevant to understanding how bromine might behave in the context of pyridine derivatives . The second paper details the synthesis of a brominated pyrazole derivative from a chloropyridine precursor, which is another example of bromine's role in pyridine chemistry .

Synthesis Analysis

The synthesis of brominated pyridine derivatives is often achieved through nucleophilic substitution reactions, as seen in the second paper where a chloropyridine undergoes substitution with hydrazine followed by cyclization and bromination steps . In the case of the tripod ligand mentioned in the first paper, the synthesis involves classical condensation and a protection/deprotection sequence, which could be analogous to methods used for synthesizing "5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine" .

Molecular Structure Analysis

The molecular structure of brominated pyridine compounds can be complex, as indicated by the FeCl2 complex with the tripod ligand in the first paper. The ligand binds in a κ4-N fashion, which suggests that the presence of a bromine atom on the pyridine ring can influence the coordination geometry around a metal center . This information can be extrapolated to predict that "5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine" might also exhibit interesting binding properties due to the presence of the bromine atom.

Chemical Reactions Analysis

Brominated pyridine derivatives can participate in various chemical reactions. The first paper reports that the FeCl2 complex with the tripod ligand reacts with dry oxygen to yield an unsymmetrical μ-oxo diferric complex . This demonstrates the reactivity of brominated ligands in oxidation reactions. Although the specific reactivity of "5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine" is not discussed, it is reasonable to assume that it could also engage in similar types of reactions due to the presence of the bromine atom.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine derivatives are not explicitly detailed in the provided papers. However, the presence of bromine typically increases the density and molecular weight of a compound and can influence its boiling and melting points. The electronic effects of bromine on the pyridine ring can also affect the acidity and basicity of the nitrogen atom in the ring, potentially altering the compound's solubility and reactivity .

科学研究应用

合成和分子结构

研究表明,通过复杂的化学过程合成了各种吡啶衍生物,包括5-溴-3-((三甲基硅基)乙炔基)吡啶-2-胺。例如,从2-溴吡啶合成了2-三甲基锗基和2-三甲基锡基吡啶,表明类似的方法可能适用于相关化合物的合成 (Riedmiller et al., 1999)

与醛的去质子偶联

已经开发了创新的方法,用于将吡啶衍生物(包括5-溴-3-((三甲基硅基)乙炔基)吡啶-2-胺)与醛进行去质子官能化。这个过程由原位生成的酰胺碱催化,突显了它在合成化学应用中的潜力 (Shigeno et al., 2019)

新型基于吡啶的衍生物合成

一项研究专注于钯催化的Suzuki偶联反应,用于合成新型吡啶衍生物,包括基于5-溴-3-((三甲基硅基)乙炔基)吡啶-2-胺的衍生物。这个过程产率中等到良好,并得到密度泛函理论(DFT)研究的支持,表明在材料科学和制药领域有潜在应用 (Ahmad et al., 2017)

分子结构分析

在分子结构确定的背景下,合成并表征了2-[2-(三甲基硅基)乙炔基]吡啶,为相关化合物的分子行为和结构提供了见解 (Al-taweel, 2002)

选择性胺化催化

研究还探讨了由钯-Xantphos复合物催化的多卤吡啶的选择性胺化。这个过程对于化合物的胺化具有重要意义,例如5-溴-3-((三甲基硅基)乙炔基)吡啶-2-胺,表明其在合成有机化学中的实用性 (Ji et al., 2003)

属性

IUPAC Name

5-bromo-3-(2-trimethylsilylethynyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2Si/c1-14(2,3)5-4-8-6-9(11)7-13-10(8)12/h6-7H,1-3H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDKTCNJXFYEOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=C(N=CC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70587757
Record name 5-Bromo-3-[(trimethylsilyl)ethynyl]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine

CAS RN

905966-34-9
Record name 5-Bromo-3-[(trimethylsilyl)ethynyl]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5-bromo-3-iodopyridin-2-amine (B-7-1) (20 g, 66.9 mmol) in Et3N (200 mL) was added CuI (1.27 g, 6.69 mmol), and the resulting mixture was degassed with N2 for 2 minutes. Then Pd(PPh3)2Cl2 (1.4 g, 20.1 mmol) was added and the mixture was degassed again. Then ethynyl-trimethyl-silane (7.2 g, 73.6 mmol) was added dropwise into the mixture at 0° C. The mixture was stirred at room temperature for 4 hours. TLC (Petroleum ether: EtOAc=5:1) showed that the reaction was complete. The mixture was evaporated under reduced pressure to give crude mixture which was purified via a silica gel column eluted with petroleum ether/EtOAc (20:1) to afford 5-bromo-3-(2-(trimethylsilyl)ethynyl)pyridin-2-amine (B-7-2) (10 g, 55.6%) as a white solid.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
1.27 g
Type
catalyst
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
1.4 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

2-amino-5-bromo-3-iodopyridine (105.28 g, 0.3522 mol), CuI (0.6708 g, 3.522 mmol) and PdCl2(PPh3)2 (2.472 g, 3.522 mmol) were dissolved in dry THF (210 mL) and degassed (vacuum/nitrogen cycles×4). Et3N (107.0 g, 0.1474 L, 1.057 mol) and TMS-acetylene (44.97 g, 0.06471 L, 0.4579 mol) were added and the resultant mixture was stirred at ambient temperature for 1¼ hours. The reaction was cooled in an ice-bath and ether (210 mL) was added. The resultant mixture was stirred at 0° C. for ½ hour, filtered through celite and the celite was washed copiously with ether. The filtrate was concentrated under reduced pressure to give a brown/black solid which was redissolved in the minimum necessary DCM and purified by column chromatography (eluting with DCM). The product containing fractions were concentrated in vacuo and the residue recrystallised from cyclohexane. The precipitate was isolated by filtration to give the sub-title compound as a white powder (80.25 g, 84% Yield). Analytical data identical to that of commercially available compound.
Quantity
105.28 g
Type
reactant
Reaction Step One
Name
Quantity
210 mL
Type
solvent
Reaction Step One
Name
Quantity
0.6708 g
Type
catalyst
Reaction Step One
Quantity
2.472 g
Type
catalyst
Reaction Step One
Name
Quantity
0.1474 L
Type
reactant
Reaction Step Two
Quantity
0.06471 L
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
210 mL
Type
reactant
Reaction Step Four
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine
Reactant of Route 3
Reactant of Route 3
5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine
Reactant of Route 4
Reactant of Route 4
5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine
Reactant of Route 5
Reactant of Route 5
5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine
Reactant of Route 6
Reactant of Route 6
5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine

Citations

For This Compound
5
Citations
BR Bellenie, E Hall, I Bruce, M Spendiff… - Journal of Medicinal …, 2021 - ACS Publications
Using a novel physiologically relevant in vitro human whole blood neutrophil shape change assay, an aminopyrazine series of selective PI3Kγ inhibitors was identified and prioritized …
Number of citations: 4 pubs.acs.org
S Verdonck, SY Pu, FJ Sorrell, JM Elkins… - Journal of medicinal …, 2019 - ACS Publications
There are currently no approved drugs for the treatment of emerging viral infections, such as dengue and Ebola. Adaptor-associated kinase 1 (AAK1) is a cellular serine–threonine …
Number of citations: 49 pubs.acs.org
Z Xie, B Wu, Y Liu, W Ren, L Tong… - Journal of Medicinal …, 2020 - ACS Publications
Colony-stimulating factor 1 receptor (CSF-1R) is involved in inflammatory disorders as well as in many types of cancer. Based on high-throughput screening and docking results, we …
Number of citations: 20 pubs.acs.org
Z Xie, C Xiang, X Li, C Fan, T Chen, M Liu… - Journal of Medicinal …, 2021 - ACS Publications
Effective therapeutic agents are highly desired for immune-mediated allergic diseases. Herein, we report the design, synthesis, and structure–activity relationship of an o-aminopyridinyl …
Number of citations: 3 pubs.acs.org
S Verdonck, P Herdewyn, S De Jonghe - 2020 - lirias.kuleuven.be
Tremendous improvements in the field of genomics and molecular biology have accelerated the identification of various targets that can be used in drug discovery programs. Over …
Number of citations: 2 lirias.kuleuven.be

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。